molecular formula C15H23ClN2 B12917385 (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine CAS No. 820982-53-4

(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine

Katalognummer: B12917385
CAS-Nummer: 820982-53-4
Molekulargewicht: 266.81 g/mol
InChI-Schlüssel: OLLROBOOPYCODU-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a 2-chlorobenzyl group and an isobutyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with N-isobutylpyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chlorobenzyl chloride
  • N-isobutylpyrrolidine
  • 2-Chlorobenzyl alcohol

Uniqueness

(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to the specific combination of the 2-chlorobenzyl and isobutyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

820982-53-4

Molekularformel

C15H23ClN2

Molekulargewicht

266.81 g/mol

IUPAC-Name

(3S)-N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C15H23ClN2/c1-12(2)10-18(14-7-8-17-9-14)11-13-5-3-4-6-15(13)16/h3-6,12,14,17H,7-11H2,1-2H3/t14-/m0/s1

InChI-Schlüssel

OLLROBOOPYCODU-AWEZNQCLSA-N

Isomerische SMILES

CC(C)CN(CC1=CC=CC=C1Cl)[C@H]2CCNC2

Kanonische SMILES

CC(C)CN(CC1=CC=CC=C1Cl)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.